molecular formula C14H16N4O4 B3333820 2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- CAS No. 186268-07-5

2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)-

Cat. No. B3333820
CAS RN: 186268-07-5
M. Wt: 304.3 g/mol
InChI Key: WPTFOEGLXOPQJT-UHFFFAOYSA-N
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Description

The compound “2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)-” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . For instance, 6-Methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ) is synthesized by alkylation of quinoxalines .


Molecular Structure Analysis

The molecular formula of the compound is C8H6N2O2 . The molecular weight is 162.1454 . The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. For instance, they undergo diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions .


Physical And Chemical Properties Analysis

The compound is a white solid with a density of 1.549 g/cm3 . It has a melting point of over 300 °C .

Scientific Research Applications

Quinoline and Quinoxaline Derivatives as Corrosion Inhibitors

  • Quinoline and its derivatives, which share a heterocyclic structure similar to quinoxaline, are widely used as anticorrosive materials. These derivatives exhibit good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and effectiveness as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline in Synthetic Chemistry and Biomedical Applications

  • Quinoxalines are important heterocyclic compounds used in dyes, pharmaceuticals, and antibiotics. They have been studied for their antitumoral properties and their application as catalysts' ligands. Quinoxaline derivatives can be synthesized by condensing ortho-diamines with 1,2-diketones, offering a wide range of biomedical applications including antimicrobial activities and treatment for chronic and metabolic diseases (Pareek & Kishor, 2015).

Quinoxaline Derivatives in Medicinal Chemistry

  • Quinoxaline derivatives are recognized for their broad spectrum of biological activities. They have been reported to possess antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This makes them valuable scaffolds for designing biologically active compounds. The versatility of quinoxaline derivatives in organic synthesis allows for the construction of a variety of synthetic and natural compounds with potential pharmacological applications (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Mechanism of Action

Target of Action

PD-161989, also known as 2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- or UNII-127109DW5Y, is a synthetic, potent, and selective antagonist of AMPA glutamate receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system .

Mode of Action

PD-161989 interacts with its primary targets, the AMPA receptors, by inhibiting them . This inhibition is observed in GluA1 channels expressed in Xenopus oocytes . The compound’s effective concentration ranges from 0.1 to 100 µM .

Biochemical Pathways

The inhibition of AMPA receptors by PD-161989 affects the glutamate signaling pathway . Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, including AMPA, play a crucial role in synaptic transmission and plasticity . By antagonizing these receptors, PD-161989 can modulate the excitatory synaptic transmission .

Pharmacokinetics

It is known that the compound is soluble in water at concentrations of at least 10 mg/ml , which may influence its absorption and distribution.

Result of Action

The primary result of PD-161989’s action is the inhibition of AMPA receptors, leading to a decrease in excitatory synaptic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and environment in which the compound is used.

Action Environment

The action, efficacy, and stability of PD-161989 can be influenced by various environmental factorsIt’s also important to note that the compound’s solubility in water may influence its behavior in different environments.

Future Directions

Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development in drug discovery . They have been studied for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinson’s activities, and more .

properties

IUPAC Name

6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-8-9(7-17-4-2-3-5-17)12-10(6-11(8)18(21)22)15-13(19)14(20)16-12/h6H,2-5,7H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTFOEGLXOPQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1CN3CCCC3)NC(=O)C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186268-07-5
Record name PD-161989
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydro-6-methyl-7-nitro-5-(1-pyrrolodinemethyl)-2,3-quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-161989
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127109DW5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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